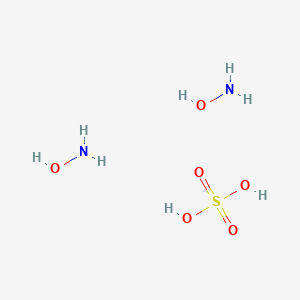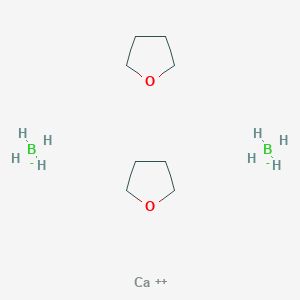![molecular formula C50H28Cl4O18 B7799387 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo- is a fascinating molecule due to its intricate structure and the variety of functional groups it contains. Known for its complex yet intriguing spirocyclic framework, this compound has garnered attention in various scientific research fields. It contains several reactive sites, making it a versatile candidate for a myriad of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the spirocyclic framework and the introduction of functional groups such as acetyl and chloro substituents. A common synthetic route might start with the construction of the xanthene and isobenzofuran cores, followed by their fusion to form the spirocyclic structure. Subsequent reactions introduce the carboxylic acid and acetyloxy groups, typically requiring specific catalysts and reaction conditions, such as acidic or basic environments, to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo- might involve optimized large-scale synthesis protocols. These protocols leverage high-yield reactions, efficient purification techniques, and cost-effective starting materials to ensure economic feasibility. Techniques such as continuous flow synthesis could also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: : The presence of the acetyloxy and chloro groups makes it susceptible to redox reactions. These reactions can modify the electronic properties of the molecule, thereby altering its reactivity and stability.
Substitution Reactions:
Hydrolysis: : The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically vary depending on the desired transformation, ranging from mild aqueous conditions to harsh acidic or basic environments.
Major Products
The major products formed from these reactions are often derivatives with modified functional groups. For instance, hydrolysis of the acetyloxy groups yields dichloro-xanthene carboxylic acids, which can be further modified through additional chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo- serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of spirocyclic chemistry and the development of new synthetic methodologies.
Biology
Biologically, this compound's derivatives have been studied for their potential bioactivity. The presence of multiple reactive sites provides opportunities to develop molecules with specific biological functions, such as enzyme inhibitors or receptor modulators.
Medicine
In medicine, research has focused on the potential therapeutic applications of its derivatives. Studies have investigated their efficacy as anticancer agents, antibiotics, and other pharmaceuticals due to their ability to interact with various biological targets.
Industry
Industrially, this compound finds use in the development of new materials, such as polymers and dyes, owing to its structural stability and reactivity. Its derivatives are also explored for use in chemical sensors and catalysis.
Wirkmechanismus
The mechanism by which Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo- exerts its effects often involves interactions with specific molecular targets. The compound's reactive functional groups can form covalent or non-covalent bonds with target molecules, altering their function. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor functions, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other similar compounds, this molecule's spirocyclic structure and specific functional groups provide it with unique chemical and biological properties. These features differentiate it from other xanthene and isobenzofuran derivatives, making it a valuable compound for research and industrial applications.
List of Similar Compounds
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]
Xanthene
Isobenzofuran
3',6'-Bis(acetyloxy)-2',7'-dichlorofluorescein
Conclusion: Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo- is a compound of significant interest across various fields of research Its unique structure and reactivity make it a versatile molecule with numerous applications in chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-4-3-12(23(30)31)5-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19;1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h2*3-9H,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMPJBOMBCYYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H28Cl4O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799323.png)
![rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide](/img/structure/B7799331.png)










